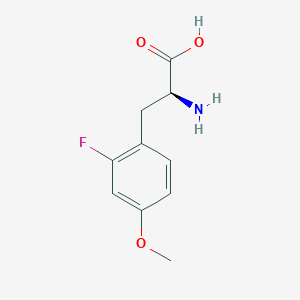

2-Fluoro-O-methyl-L-tyrosine

Descripción general

Descripción

2-Fluoro-O-methyl-L-tyrosine is a fluorinated derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the tyrosine molecule using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor . The methoxy group can be introduced through methylation using reagents like methyl iodide in the presence of a base .

Industrial Production Methods

Industrial production of 2-Fluoro-O-methyl-L-tyrosine often involves automated synthesis modules to ensure high yield and purity. The process may include steps such as radiofluorination, where a fluorine-18 isotope is introduced into the molecule for applications in positron emission tomography (PET) imaging .

Análisis De Reacciones Químicas

Types of Reactions

2-Fluoro-O-methyl-L-tyrosine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The fluorine atom in the molecule can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Diethylaminosulfur trifluoride (DAST), Selectfluor, methyl iodide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated quinones, while substitution reactions can produce various fluorinated derivatives .

Aplicaciones Científicas De Investigación

Tumor Imaging

Positron Emission Tomography (PET) Applications

2-Fluoro-O-methyl-L-tyrosine is primarily utilized in PET imaging for the diagnosis and evaluation of tumors. Its fluorinated structure allows for effective radiolabeling, making it suitable for tracking metabolic activity in cancerous tissues.

- Differentiation of Tumor Types : Studies have shown that this compound can effectively differentiate between tumor and inflammatory tissues. In an experimental model using an ascites hepatoma cell line, the compound demonstrated significantly higher uptake in tumor tissues compared to inflammatory tissues, indicating its potential as a specific tumor-detecting agent .

- Clinical Efficacy : Clinical studies have indicated that PET imaging with this compound provides superior delineation of gliomas compared to traditional MRI techniques. The compound's uptake patterns correlate well with histopathological findings, enhancing diagnostic accuracy .

Pharmacological Research

Potential Therapeutic Applications

Beyond imaging, this compound may have pharmacological implications. Its structural similarity to L-tyrosine allows researchers to explore various biological pathways influenced by this compound.

- Influence on Neurotransmitter Synthesis : Given that L-tyrosine is a precursor to neurotransmitters such as dopamine, norepinephrine, and epinephrine, this compound may impact neurotransmitter synthesis and metabolism. This could have implications for studies related to neurodegenerative diseases and mood disorders .

- Anti-Cancer Properties : The compound's ability to target specific tumor types opens avenues for research into its anti-cancer properties. By understanding its mechanism of action, researchers can explore its potential as a therapeutic agent in combination with other treatments.

Comparative Analysis of Imaging Agents

A comparative analysis of various imaging agents used in oncology highlights the advantages of this compound.

| Imaging Agent | Uptake in Tumors (%) | Uptake in Inflammatory Tissues (%) | Specificity |

|---|---|---|---|

| This compound | High (1.43% ID/g) | Low | High |

| O-(2-[18F]-fluoroethyl)-L-tyrosine | Moderate | Moderate | Moderate |

| 11C-Methyl-L-methionine | High | Moderate | Moderate |

This table illustrates that this compound exhibits a high degree of specificity for tumors compared to other agents, making it a promising candidate for further research and clinical application.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in clinical settings:

- Study on Gliomas : A systematic review demonstrated that PET imaging with this compound provides better diagnostic performance than conventional methods, particularly in distinguishing between different grades of gliomas .

- Animal Model Research : In preclinical studies involving animal models, the compound showed significant tumor uptake rates compared to background tissues, reinforcing its potential utility in clinical diagnostics .

Mecanismo De Acción

The mechanism of action of 2-Fluoro-O-methyl-L-tyrosine involves its interaction with various molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to enzymes and receptors, making it a potent inhibitor or activator of specific biochemical processes. For instance, in PET imaging, the compound targets amino acid transporters in tumor cells, allowing for precise imaging of cancerous tissues .

Comparación Con Compuestos Similares

Similar Compounds

3-Fluoro-L-α-methyl-tyrosine (FAMT): Another fluorinated tyrosine derivative used in PET imaging.

2-Fluoro-L-tyrosine: A simpler fluorinated tyrosine derivative with applications in radiopharmaceuticals.

O-(2-Fluoroethyl)-L-tyrosine (FET): Used in tumor imaging due to its high uptake in cancer cells.

Uniqueness

2-Fluoro-O-methyl-L-tyrosine stands out due to its unique combination of a fluorine atom and a methoxy group, which enhances its chemical stability and bioavailability. This makes it particularly useful in applications requiring high precision and stability, such as PET imaging and advanced material production .

Actividad Biológica

2-Fluoro-O-methyl-L-tyrosine (2-FOMT) is an amino acid derivative that has garnered attention in biochemical and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound is a fluorinated analog of L-tyrosine, which is a precursor for several important neurotransmitters and hormones. The introduction of a fluorine atom and a methoxy group alters its biological activity, making it a subject of interest in various studies, particularly in the context of cancer imaging and treatment.

- Chemical Name : this compound

- Molecular Formula : C10H12FNO3

- Molecular Weight : 215.21 g/mol

This compound exhibits its biological activity primarily through its interaction with amino acid transporters, particularly the L-type amino acid transporter system. This system is often upregulated in cancer cells, allowing for increased uptake of amino acid analogs like 2-FOMT. The incorporation of fluorine enhances its metabolic stability and alters its affinity for various enzymes involved in protein synthesis and metabolism.

Uptake and Distribution

Studies have shown that 2-FOMT is effectively transported into tumor cells via the L-type amino acid transporter system. For example, biodistribution studies demonstrated significant accumulation of 2-FOMT in tumor tissues compared to normal tissues, indicating its potential as a radiotracer for tumor imaging via positron emission tomography (PET) .

| Tissue | Uptake (% ID/g) | Time Post-Injection (min) |

|---|---|---|

| Tumor | 6.37 ± 1.67 | 60 |

| Liver | 4.5 ± 0.5 | 30 |

| Kidney | 3.0 ± 0.3 | 30 |

| Blood | 1.40 ± 0.12 | 180 |

Case Studies

- Neurooncology Applications : In clinical settings, the use of this compound as a PET tracer has shown promise in differentiating between tumor types and assessing treatment response in patients with gliomas . The compound's ability to accumulate in malignant tissues provides valuable diagnostic information that can guide therapeutic decisions.

- Cancer Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated that 2-FOMT can inhibit cell proliferation by interfering with protein synthesis pathways. For instance, experiments indicated that treatment with 2-FOMT resulted in reduced viability in breast cancer cell lines, suggesting its potential as an anti-cancer agent .

Pharmacological Studies

Pharmacological evaluations have highlighted several key properties of this compound:

- Lipophilicity : The compound's lipophilicity was measured, revealing a log P value that suggests moderate membrane permeability, which is favorable for cellular uptake.

- Metabolic Stability : Studies indicate that the presence of the fluorine atom contributes to the compound's stability against enzymatic degradation compared to non-fluorinated analogs .

Propiedades

IUPAC Name |

(2S)-2-amino-3-(2-fluoro-4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO3/c1-15-7-3-2-6(8(11)5-7)4-9(12)10(13)14/h2-3,5,9H,4,12H2,1H3,(H,13,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPRRDCRYBYGCQS-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CC(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)C[C@@H](C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70476930 | |

| Record name | Tyrosine, 2-fluoro-O-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54788-29-3 | |

| Record name | Tyrosine, 2-fluoro-O-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.